1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone
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Overview
Description
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound features a pyridine ring substituted with a chloromethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone can be achieved through various methods. One common approach involves the chloromethylation of pyridine derivatives. For instance, treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst in dichloromethane (CH2Cl2) yields chloromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3(6H)-one: This compound has a similar structure but features a pyran ring instead of a pyridine ring.
Chloromethyl Substituted Aromatic Compounds: These compounds share the chloromethyl functional group and undergo similar chemical reactions.
Uniqueness
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-acetyl-6-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-3-2-6(4-9)10-8(7)12/h2-3H,4H2,1H3,(H,10,12) |
InChI Key |
DRSIVNWVRJCWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(NC1=O)CCl |
Origin of Product |
United States |
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